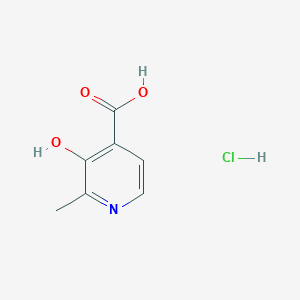

3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine derivatives, closely related to 3-Hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride, involves strategic methodologies that often utilize metal-organic frameworks and hydrothermal reactions. For instance, the self-assembly of hydroxypyridine carboxylic acids with Zn(II) salts under hydrothermal conditions has led to the formation of novel coordination polymers, highlighting the versatility and potential of such compounds in material synthesis and design (Gao et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds related to 3-Hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride, including their crystal structures and intermolecular interactions, has been elucidated through techniques such as X-ray diffraction. For example, the crystal structures of various cocrystal adducts of carboxylic acids with organic heterocyclic bases have been determined, providing insights into the molecular interactions and structural characteristics of these complexes (Byriel et al., 1992).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives demonstrate a wide range of reactivities and applications. The synthesis and characterization of metal-organic frameworks based on hydroxypyridine carboxylic acids indicate the potential for developing materials with specific chemical properties, such as coordination polymers with unique reactivity patterns (Gao et al., 2006).

Physical Properties Analysis

The physical properties of pyridine carboxylic acids and their derivatives, including aspects like solubility, crystallinity, and thermal stability, are crucial for their potential applications in various scientific fields. Studies on the hydrogen-bonded structures of isomeric carbamoylpyridinium hydrogen chloranilates reveal the significance of molecular design in influencing the physical properties of these compounds (Gotoh et al., 2009).

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride, such as reactivity, stability under various conditions, and interaction with other chemical entities, are of interest for their potential applications. The exploration of metal complexes with 3-hydroxypyridine-2-carboxylic acid highlights the diversity in chemical behavior, offering insights into the ligand's coordination chemistry and its potential for creating complexes with insulin-mimetic activities (Nakai et al., 2005).

Applications De Recherche Scientifique

NMR Analysis and Structural Verification

- 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride plays a role in NMR analysis. Irvine, Cooper, and Thornburgh (2008) used a similar compound, 4‐hydroxy‐3,5,6‐trichloropyridine‐2‐carboxylic acid, to demonstrate the effectiveness of the one‐bond chlorine‐isotope effect in 13C NMR for identifying chlorinated carbons in chlorinated compounds. This showcases the compound's relevance in structural analysis and problem-solving in chemistry (Irvine, Cooper, & Thornburgh, 2008).

Role in Synthesis of Antibacterial Agents

- The compound contributes to the synthesis of antibacterial agents. Egawa et al. (1984) synthesized compounds with hydroxy-substituted cyclic amino groups, demonstrating their potential as antibacterial agents and indicating the significance of this compound in medicinal chemistry (Egawa et al., 1984).

Catalyst in Chemical Reactions

- This compound is used as a catalyst in chemical reactions. Yoshida, Hashimoto, and Kawabata (1981) found that crosslinked poly(4-vinylpyridine) hydrochloride, a related compound, is an effective catalyst for acetalization of carbonyl compounds and esterification of carboxylic acids, highlighting its utility in synthetic chemistry processes (Yoshida, Hashimoto, & Kawabata, 1981).

Iron Excretion Enhancement

- The compound has been studied for its ability to enhance iron excretion. Molenda, Jones, and Basinger (1994) examined compounds like 3-hydroxy-1-methyl-4-oxopyridine-6-carboxylic acid for their role in mobilizing iron in normal rats, contributing to our understanding of iron metabolism and potential therapeutic applications (Molenda, Jones, & Basinger, 1994).

Exploring Chemical Interactions and Photophysics

- Rode and Sobolewski (2012) investigated 3-hydroxy-picolinic acid (3-hydroxypyridine-2-carboxylic acid), a similar compound, to understand its photophysics using quantum chemistry methods. This highlights the role of such compounds in exploring fundamental chemical interactions and properties (Rode & Sobolewski, 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-Hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as the oxidant and incorporation or reduction of oxygen .

Mode of Action

this compound interacts with its target enzyme by serving as a substrate. The enzyme catalyzes the chemical reaction of this compound with NAD(P)H and O2 .

Biochemical Pathways

The interaction of this compound with its target enzyme affects the Vitamin B6 metabolism pathway . The compound’s action results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .

Result of Action

The molecular effect of this compound’s action is the conversion of this compound into 2-(acetamidomethylene)succinate . This reaction also results in the reduction of NAD(P)+ to NAD(P)H .

Propriétés

IUPAC Name |

3-hydroxy-2-methylpyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c1-4-6(9)5(7(10)11)2-3-8-4;/h2-3,9H,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQXWMUABFPBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361644-82-6 |

Source

|

| Record name | 3-hydroxy-2-methylpyridine-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxamide](/img/structure/B2497960.png)